

Comparative Guide: [D-Ala²]-Met-Enkephalin vs. Standard Opioid Agonists

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Compound of Interest

Compound Name: Tyr-D-ala-gly-phe-met

Cat. No.: B12112509

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Executive Summary

Tyr-D-Ala-Gly-Phe-Met (commonly referred to as [D-Ala²]-Met-Enkephalin) is a synthetic analog of the endogenous opioid peptide Met-Enkephalin. Its primary design utility is enzymatic resistance. While retaining the high binding affinity of its parent compound, the substitution of Glycine at position 2 with D-Alanine confers significant resistance to aminopeptidase degradation.

This guide benchmarks [D-Ala²]-Met-Enkephalin against three critical standards:

- Met-Enkephalin: The endogenous parent (High Affinity / Low Stability).
- DAMGO: The gold standard for Mu-Opioid Receptor (MOR) selectivity (High Affinity / High Selectivity).
- Morphine: The clinical alkaloid standard (Distinct signaling bias).

Pharmacological Profile & Binding Affinity[1][2][3][4][5]

The utility of [D-Ala²]-Met-Enkephalin lies in its ability to mimic endogenous signaling with extended duration. Unlike DAMGO, which is highly selective for MOR, [D-Ala²]-Met-Enkephalin

retains a mixed affinity profile similar to native Met-Enkephalin, binding to both Mu (MOR) and Delta (DOR) receptors.

Table 1: Comparative Binding Affinity () and Selectivity

Data represents consensus values from radioligand binding assays in mammalian brain homogenates.

Compound	Sequence / Structure	MOR (nM)	DOR (nM)	Selectivity Ratio (DOR/MOR)	Primary Utility
[D-Ala ²]-Met-Enk	Tyr-D-Ala-Gly-Phe-Met	1.5 – 3.0	2.0 – 5.0	~1.5 (Mixed)	Stable Physiological Proxy
Met-Enkephalin	Tyr-Gly-Gly-Phe-Met	1.0 – 3.0	1.0 – 3.0	~1.0 (Non-selective)	Endogenous Control
DAMGO	Tyr-D-Ala-Gly-N-MePhe-Gly-ol	0.5 – 1.5	> 500	> 500 (Mu Selective)	MOR Specificity
Morphine	Alkaloid	1.0 – 5.0	> 100	> 50 (Mu Preferring)	Clinical Standard



Technical Insight: Researchers utilizing [D-Ala²]-Met-Enkephalin must account for DOR activation. If strict MOR isolation is required, DAMGO is the superior choice. However, for mimicking physiological enkephalin signaling without rapid degradation, [D-Ala²]-Met-Enkephalin is the optimal tool.

Stability Benchmarking: The Critical Differentiator

The defining feature of [D-Ala²]-Met-Enkephalin is its resistance to Aminopeptidase N (APN), the primary enzyme responsible for the N-terminal cleavage of Tyr-Gly bonds in endogenous enkephalins.

Table 2: Enzymatic Stability Half-Life (

)

In vitro incubation in rat plasma at 37°C.

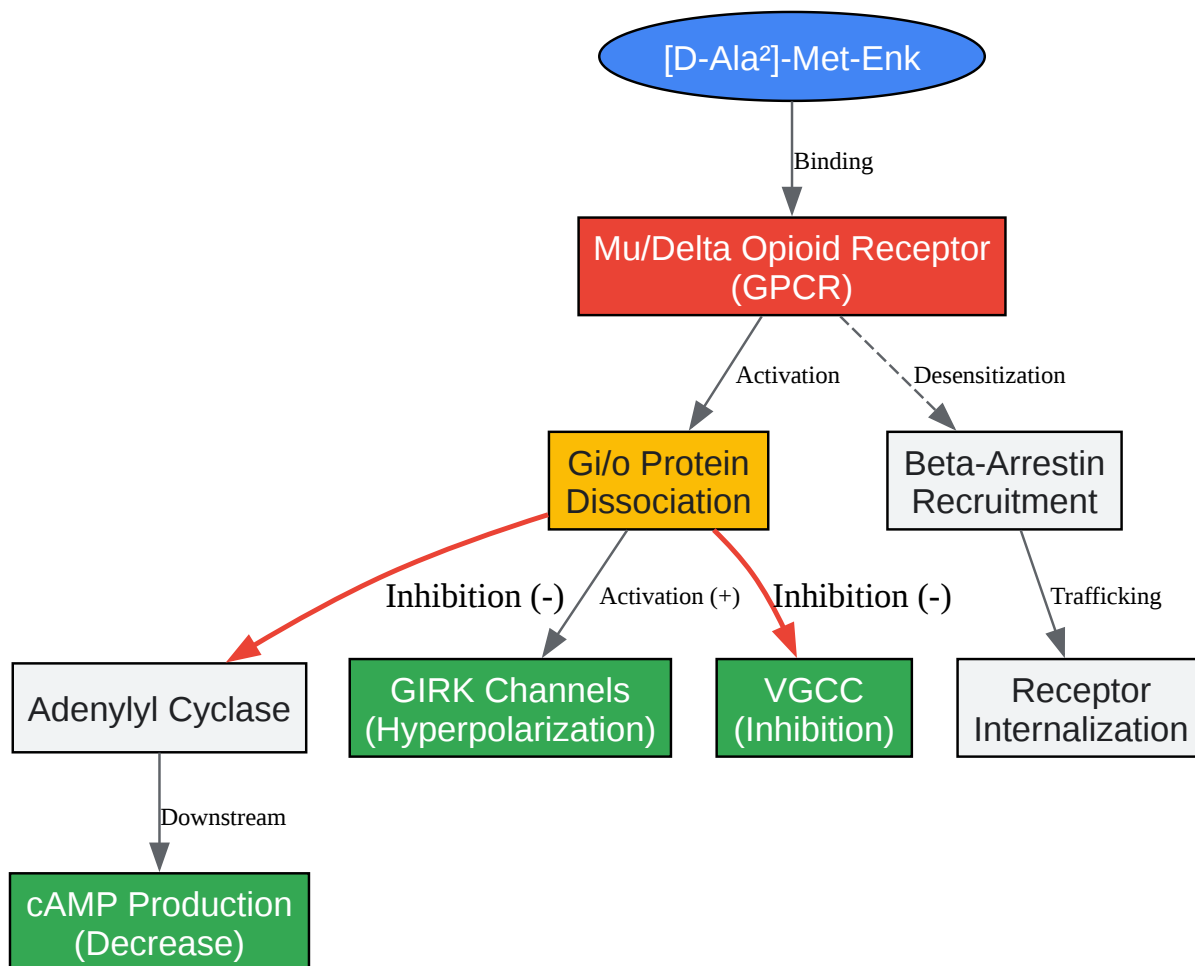
Compound	(Plasma)	Degradation Mechanism
[D-Ala ²]-Met-Enk	> 45 Minutes	Resistant to Aminopeptidase; slow C-terminal cleavage.
Met-Enkephalin	< 2 Minutes	Rapid N-terminal cleavage (Tyr-Gly bond).
DAMGO	> 60 Minutes	Highly stable (N-Me and Gly-ol modifications).

Experimental Logic: Why D-Ala?

The substitution of the achiral Glycine (Gly²) with D-Alanine introduces steric hindrance that prevents the catalytic pocket of aminopeptidases from accessing the peptide bond. This transforms the peptide from a transient neurotransmitter into a viable pharmacological probe.

Signaling Pathway Visualization

[D-Ala²]-Met-Enkephalin acts as a full agonist at Gi/o-coupled receptors. The diagram below illustrates the canonical signaling pathway and the divergence points where biased agonism (often seen with Morphine vs. Peptides) may occur.



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Caption: Canonical Gi/o signaling cascade activated by [D-Ala²]-Met-Enkephalin, leading to cAMP inhibition and ion channel modulation.[1]

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Comparative Stability Assay (HPLC)

Objective: Quantify the resistance of [D-Ala²]-Met-Enk vs. Met-Enk in plasma.

- Preparation:

- Thaw pooled rat plasma on ice.
- Prepare 1 mM stock solutions of [D-Ala²]-Met-Enk and Met-Enkephalin in water.
- Incubation:
 - Add peptide to plasma (Final concentration: 10 μM).[2]
 - Incubate at 37°C in a shaking water bath.
- Sampling:
 - Extract 100 μL aliquots at
minutes.
 - Quenching (Critical): Immediately add 100 μL of ice-cold Acetonitrile containing 0.1% TFA to precipitate proteins and stop enzymatic activity.
- Analysis:
 - Centrifuge at 10,000 x g for 10 min.
 - Analyze supernatant via RP-HPLC (C18 column).
 - Mobile Phase: Gradient 5-60% Acetonitrile in 0.1% TFA over 20 mins.
- Validation:
 - Met-Enkephalin peak should disappear by
min.
 - [D-Ala²]-Met-Enk peak should remain >80% intact at
min.

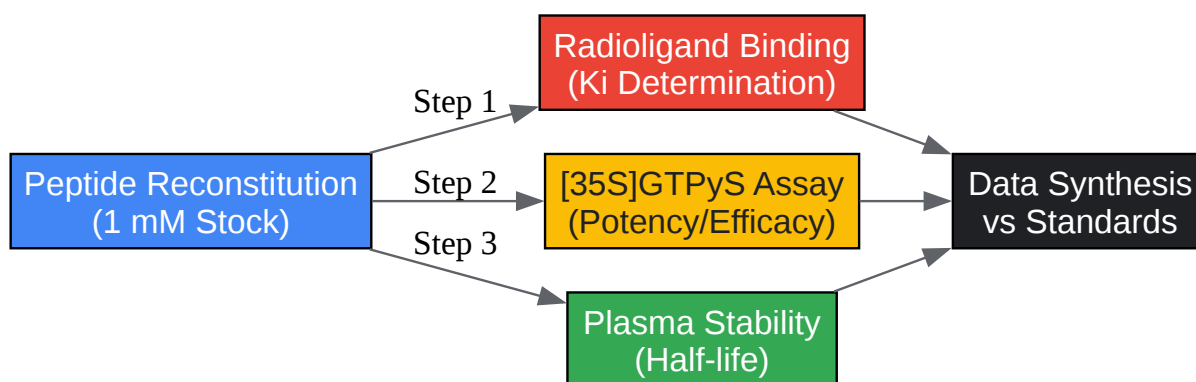
Protocol B: [35S]GTP

S Functional Binding Assay

Objective: Determine agonist efficacy (Emax) and potency (EC50).

- Membrane Prep: Use CHO-hMOR cell membranes (10 µg protein/well).
- Buffer System: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
 - Note: Include 10 µM GDP to reduce basal noise.
- Reaction:
 - Incubate membranes with increasing concentrations of [D-Ala²]-Met-Enk (to M).
 - Add 0.1 nM [³⁵S]GTP S.
 - Incubate 60 min at 30°C.
- Termination: Rapid filtration through GF/B filters using a cell harvester.
- Data Analysis:
 - Normalize data against DAMGO (defined as 100% Emax).
 - Plot using non-linear regression (Sigmoidal dose-response).

Workflow Visualization



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Caption: Integrated workflow for benchmarking peptide activity, ensuring parallel assessment of affinity, efficacy, and stability.

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